5-(3-Methylphenyl)-5-oxovaleric acid
Description
Significance as a Synthetic Intermediate and Precursor
The primary significance of 5-(3-Methylphenyl)-5-oxovaleric acid lies in its utility as a synthetic intermediate. Its synthesis is most commonly achieved via the Friedel-Crafts acylation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings. wisc.edusigmaaldrich.com In a typical procedure, toluene (B28343) (methylbenzene) reacts with glutaric anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comscribd.com
The acylium ion generated from glutaric anhydride acts as the electrophile, attacking the toluene ring. sigmaaldrich.com The methyl group on toluene is an ortho-, para-directing group; however, the Friedel-Crafts acylation can sometimes yield a mixture of isomers, including the meta-substituted product, depending on reaction conditions. libretexts.org
Once synthesized, this compound serves as a precursor for a variety of more complex molecules. The dual functionality allows for a range of chemical transformations:
The ketone group can undergo reduction to form a secondary alcohol, or it can be a site for nucleophilic addition reactions.
The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be reduced to a primary alcohol.
This versatility makes it a valuable starting material for creating heterocyclic compounds, modifying side chains, or building larger molecular frameworks.
Overview of Key Research Domains
While specific high-profile applications of this compound itself are not extensively documented in mainstream literature, its structural class is relevant to several key research domains.
Medicinal Chemistry: Molecules containing the aryl keto-acid motif are explored as scaffolds for the development of new therapeutic agents. The ability to modify both the aromatic ring and the aliphatic chain allows for the systematic tuning of a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological activity. For instance, related structures are investigated for their potential as enzyme inhibitors or receptor modulators. researchgate.net
Materials Science: This compound and its derivatives can be used as monomers or building blocks for the synthesis of novel polymers. Poly(aryl ether ketone)s, for example, are a class of high-performance thermoplastics synthesized through reactions that can involve structures similar to Friedel-Crafts products. sigmaaldrich.com The specific substitution pattern on the phenyl ring can influence the final properties of the polymer, such as its thermal stability and solubility.
Organic Synthesis: In a broader sense, compounds like this compound are important tools in synthetic methodology research. They can be used as model substrates to study reaction mechanisms, develop new catalytic systems, or explore novel synthetic pathways for creating complex organic molecules. mdpi.comchemrxiv.org The presence of two distinct functional groups provides a platform for testing the selectivity of new reagents and catalysts.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-2-5-10(8-9)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIUFKUQPXOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374986 | |
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-51-5 | |
| Record name | 5-(3-Methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 3 Methylphenyl 5 Oxovaleric Acid and Its Derivatives
Friedel-Crafts Acylation Approaches
The primary method for synthesizing aryl ketones, including the backbone of 5-(3-methylphenyl)-5-oxovaleric acid, is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, forming a new carbon-carbon bond. organic-chemistry.orgmasterorganicchemistry.com
Utilization of Glutaric Anhydride (B1165640) in Aromatic Ketone Formation
In the synthesis of this compound, glutaric anhydride serves as the acylating agent. Unlike acyl halides, which are also common reagents for this reaction, cyclic anhydrides offer the advantage of introducing a carbon chain with a terminal carboxylic acid function in a single step. rsc.org The reaction mechanism involves the opening of the anhydride ring. The Lewis acid catalyst activates the anhydride, and one of the carbonyl carbons acts as an electrophile, attacking the aromatic ring. This process breaks the anhydride's cyclic structure, resulting in a keto-acid where the acyl group is attached to the ring and a four-carbon chain terminating in a carboxylic acid extends from the ketone.
Role of Lewis Acid Catalysis in Aryl Acylation
Lewis acids are essential catalysts in Friedel-Crafts acylation. rsc.org Strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are commonly employed. wisc.edusigmaaldrich.com The catalyst's role is to activate the acylating agent (glutaric anhydride). It coordinates with one of the carbonyl oxygen atoms of the anhydride, withdrawing electron density and making the corresponding carbonyl carbon significantly more electrophilic. This polarization facilitates the formation of a highly reactive acylium ion or a potent acylium ion-Lewis acid complex. scribd.comyoutube.com This electrophile is then attacked by the nucleophilic π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). scribd.com Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the final acylated product. youtube.com A stoichiometric amount of the Lewis acid is typically required because the catalyst complexes with the product ketone, deactivating it. organic-chemistry.org
| Reactant/Catalyst | Role in the Reaction |
| 3-Methylbenzene (Toluene) | Aromatic Substrate (Nucleophile) |
| Glutaric Anhydride | Acylating Agent (Source of Electrophile) |
| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst (Activates Acylating Agent) |
Precursor Selection: 3-Methylbenzene Derivatives in Synthesis
The choice of the aromatic precursor is critical for determining the final product's structure. For this compound, the precursor is a derivative of methylbenzene, specifically toluene (B28343). The methyl group on the toluene ring is an activating group, making the ring more nucleophilic and thus more reactive towards electrophilic aromatic substitution than benzene. youtube.com
However, the methyl group is also an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In the Friedel-Crafts acylation of toluene, steric hindrance often minimizes the formation of the ortho-isomer, leading to the 4-methylphenyl (para) isomer as the overwhelmingly major product. libretexts.org The synthesis of the desired 5-(3-methylphenyl )-5-oxovaleric acid (the meta-isomer) is therefore challenging under standard kinetic Friedel-Crafts conditions. While Friedel-Crafts alkylation can sometimes yield meta products under conditions of thermodynamic control (e.g., higher temperatures), this is not typical for acylation, which is generally an irreversible process. libretexts.org Achieving the target meta-substitution pattern from toluene would thus necessitate specialized, non-standard synthetic conditions or a different precursor with a meta-directing group that could later be converted to a methyl group.
Esterification and Subsequent Hydrolytic Transformations
Once the keto-acid is synthesized, it can be converted into its ester derivatives, which may be useful for subsequent reactions or for modifying the compound's physical properties. These esters can then be readily converted back to the parent carboxylic acid through hydrolysis.
Formation of Ester Analogues, e.g., Ethyl 5-(3-methylphenyl)-5-oxovalerate
The conversion of this compound to its ethyl ester, ethyl 5-(3-methylphenyl)-5-oxovalerate, is typically achieved through Fischer esterification. cerritos.eduorganic-chemistry.org This method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org
The reaction mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst. libretexts.org This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol molecule. organic-chemistry.org This attack forms a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule, which regenerates the carbonyl group. The final step is the deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com The reaction is an equilibrium, so a large excess of the alcohol is used to drive the reaction toward the ester product, in accordance with Le Châtelier's principle. libretexts.orgchemistrysteps.com
| Reactant/Catalyst | Role in the Reaction | Product |
| This compound | Carboxylic Acid Substrate | Ethyl 5-(3-methylphenyl)-5-oxovalerate |
| Ethanol | Alcohol (Nucleophile and Solvent) | Water |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst |
Hydrolysis Strategies for Carboxylic Acid Generation
The reverse reaction, the hydrolysis of an ester back to a carboxylic acid and an alcohol, can be catalyzed by either an acid or a base. wikipedia.orglibretexts.org
Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The ester is heated with a large excess of water and a strong acid catalyst. The equilibrium is shifted toward the carboxylic acid and alcohol by using a large concentration of water. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): For preparative purposes, base-catalyzed hydrolysis is often preferred because it is an irreversible process. jk-sci.com In this reaction, a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is used. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. jk-sci.com This intermediate then collapses, eliminating an alkoxide ion (⁻OR) as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a stable carboxylate salt. chemistrysteps.com This final acid-base step is essentially irreversible and drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt and generate the neutral carboxylic acid. jk-sci.com
Alkylation Strategies for Structural Elaboration on the Pentanoic Acid Backbone
The pentanoic acid backbone of this compound offers several positions for structural modification through alkylation. These modifications can significantly influence the physicochemical properties and biological activities of the resulting derivatives.
Regioselective Introduction of Alkyl Groups
The regioselective introduction of alkyl groups onto the pentanoic acid chain is a key strategy for creating diverse analogues. While direct alkylation of the carboxylate can be challenging, modern synthetic methods offer solutions. One plausible approach involves the use of visible light photoredox catalysis, which has been successfully employed for the direct γ-C(sp³)-H alkylation of saturated aliphatic carboxylic acid derivatives. This method allows for the introduction of alkyl groups at the C-4 position of the pentanoic acid chain with high regioselectivity. The reaction typically proceeds via a 1,5-hydrogen atom transfer (HAT) of an in situ generated amidyl radical, followed by the addition of an electron-deficient alkene.
Another strategy for achieving regioselectivity is through the formation of an enolate at the α-position to the ketone (C-4). The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) can facilitate the deprotonation at the less hindered α-carbon, allowing for subsequent alkylation with an appropriate alkyl halide. The choice of solvent and reaction temperature is crucial in controlling the regioselectivity of this process.
Methodologies for Methyl Group Incorporation
The specific incorporation of a methyl group onto the pentanoic acid backbone can be achieved through several established synthetic protocols. Malonic ester synthesis represents a classic and versatile method for introducing alkyl groups, including methyl groups, adjacent to a carboxylic acid. This process involves the alkylation of diethyl malonate with a suitable methylating agent, such as methyl iodide, followed by hydrolysis and decarboxylation to yield the desired methylated carboxylic acid derivative.
Furthermore, modern C-H activation/methylation techniques offer a direct approach to methyl group incorporation. These methods often utilize transition metal catalysts, such as palladium or rhodium, in the presence of a methylating reagent like methylboronic acid or diazomethane. While not specifically detailed for this compound, these methodologies have shown broad applicability in the methylation of various organic scaffolds.
Reductive Amination and Controlled Oxidation Pathways for Analogues
The ketone and carboxylic acid functionalities of this compound are prime targets for transformations to generate a wide array of analogues, including amino acids and other oxidized derivatives.
Reductive amination of the ketone group provides a direct route to the corresponding amine, thereby introducing a nitrogen-containing functional group. This transformation is typically carried out by treating the keto acid with an amine in the presence of a reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the intermediate iminium ion over the ketone. A comparative study on the reductive amination of a structurally similar compound, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, demonstrated the feasibility of this reaction with a range of primary amines. researchgate.netnih.gov This suggests that this compound could similarly be converted to a variety of N-substituted 5-amino-5-(3-methylphenyl)pentanoic acid analogues.
Controlled oxidation of the pentanoic acid backbone can lead to the formation of new functional groups and derivatives. For instance, oxidation at the α- or β-positions to the carboxylic acid could introduce hydroxyl or additional carbonyl functionalities. While specific controlled oxidation pathways for this compound are not extensively documented, general methods for the oxidation of carboxylic acids and ketones can be applied. For example, α-hydroxylation of the carboxylic acid can be achieved using protocols involving the formation of an enolate followed by reaction with an electrophilic oxygen source.
Comparative Analysis of Synthetic Routes and Yield Optimization
The primary and most direct route for the synthesis of this compound is the Friedel-Crafts acylation of toluene with glutaric anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion generated from glutaric anhydride attacks the electron-rich toluene ring. The directing effect of the methyl group on the toluene ring favors substitution at the ortho and para positions. However, steric hindrance often leads to a higher yield of the para and meta isomers. To obtain the desired 3-methylphenyl isomer, specific reaction conditions or separation of the resulting isomers is necessary.
Optimization of the Friedel-Crafts acylation is crucial for maximizing the yield of the desired product. Key parameters that can be adjusted include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the stoichiometry of the reactants. For instance, using a milder Lewis acid or conducting the reaction at a lower temperature can sometimes improve the regioselectivity and reduce the formation of byproducts.
An alternative synthetic approach could involve a multi-step sequence starting from 3-methylacetophenone. This could involve a Grignard reaction with a suitable four-carbon synthon containing a protected carboxylic acid, followed by oxidation of the resulting alcohol to the ketone. While potentially longer, this route may offer better control over the final structure.
Below is a comparative table of potential synthetic routes:
| Synthetic Route | Key Reagents and Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Toluene, Glutaric anhydride, AlCl₃ | Direct, one-step synthesis | Potential for isomeric mixtures, harsh conditions |
| Grignard Reaction Approach | 3-Methylacetophenone, 4-halobutanoic acid derivative (protected), Mg | Potentially higher regioselectivity | Multi-step process, requires protection/deprotection |
Yield optimization for the Friedel-Crafts route often involves careful control of the reaction temperature to minimize side reactions and a precise molar ratio of the catalyst to the reactants to ensure complete reaction without excessive byproduct formation.
Mechanistic Investigations of Chemical Reactivity and Transformations
Oxidative Processes Involving the Oxo-Valeric Acid Moiety
The structure of 5-(3-Methylphenyl)-5-oxovaleric acid presents two primary sites for oxidation: the benzylic position of the alkyl side chain on the aromatic ring and the oxo-valeric acid moiety itself. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the oxidation of the benzylic carbon. chemistrysteps.commasterorganicchemistry.comlibretexts.org This process requires the presence of at least one hydrogen atom on the benzylic carbon, a condition met by the methyl group on the phenyl ring. chemistrysteps.comlibretexts.org
Furthermore, the γ-keto acid structure is susceptible to specific oxidative pathways. For instance, γ-ketohydroperoxides, which can form under certain oxidative conditions, are known to undergo the Korcek decomposition. acs.orgnih.govacs.org This process involves the isomerization of the ketohydroperoxide to a five-membered cyclic peroxide, which then fragments into smaller carbonyl and carboxylic acid products. acs.orgresearchgate.netumn.edu While not a direct oxidation of the keto acid itself, it represents a significant oxidative degradation pathway for related intermediates.
Oxidative conditions can lead to a variety of by-products resulting from the cleavage of C-C bonds and further oxidation of initial products.
Benzylic Oxidation: The oxidation of the 3-methyl group on the phenyl ring would be expected to proceed to a carboxylic acid, yielding 3-(4-carboxybutanoyl)benzoic acid. chemistrysteps.com
Side-Chain Cleavage: Harsh oxidation can cleave the alkyl chain. chemistrysteps.comlibretexts.org Hot potassium permanganate, for example, is known to cleave the entire alkyl side chain of alkylbenzenes, leaving only a carboxylic acid group attached to the ring. masterorganicchemistry.com In this case, the expected product would be 3-methylbenzoic acid.
Oxidative Decarboxylation: While β-keto acids readily undergo decarboxylation upon heating, γ-keto acids like this compound are generally more stable to this process. masterorganicchemistry.com However, under specific oxidative conditions, oxidative decarboxylation could occur.
Korcek Decomposition Products: If a γ-ketohydroperoxide intermediate were to form, its decomposition could lead to smaller molecules. For example, the fragmentation of a related cyclic peroxide intermediate yields products like formic acid, acetone, acetic acid, and acetaldehyde. researchgate.net
| Oxidative Process | Potential By-products | Governing Principle |
|---|---|---|
| Benzylic Oxidation | 3-(4-carboxybutanoyl)benzoic acid | Oxidation of alkyl side-chains on an aromatic ring. libretexts.org |
| Side-Chain Cleavage | 3-Methylbenzoic acid | Cleavage of alkyl groups by strong oxidizing agents. chemistrysteps.com |
| Oxidative Cleavage | Smaller carboxylic acids and aldehydes | Fragmentation of the valeric acid chain. nih.gov |
| Korcek Decomposition (of hydroperoxide intermediate) | Acetic acid, succinic acid derivatives | Decomposition of cyclic peroxide intermediates. acs.org |
Nucleophilic Addition Reactions at the Ketone Functionality
The carbonyl group of the ketone is electrophilic due to the polarity of the carbon-oxygen double bond, making it susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reaction, known as nucleophilic addition, is a fundamental process for ketones and aldehydes. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org
A wide range of nucleophiles can participate in this reaction, including organometallic reagents (Grignard, organolithium), hydrides, amines, and cyanide. wikipedia.orgmasterorganicchemistry.com The reactivity of the ketone is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. libretexts.orgyoutube.com
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Steric Hindrance | Decreases rate | Bulky groups around the carbonyl carbon hinder the approach of the nucleophile. libretexts.org The 3-methylphenyl group and the propanoic acid chain create a sterically hindered environment. |
| Electronic Effects | Decreases rate | Alkyl groups are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. youtube.com |
| Nucleophile Strength | Increases rate | Stronger nucleophiles (e.g., Grignard reagents) react faster than weaker ones (e.g., water). |
| Catalysis | Increases rate | Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic. Base catalysis can deprotonate a weak nucleophile, making it more reactive. youtube.com |
Intramolecular Cyclization Reactions and Annulation Pathways
The presence of both a ketone and a carboxylic acid in a 1,5-relationship allows for intramolecular cyclization. This type of reaction is a key process in the formation of cyclic compounds. For γ-keto acids, this can lead to the formation of a five-membered ring, which is thermodynamically and kinetically favorable. nih.govpsu.edu
The reaction typically proceeds via nucleophilic attack of the carboxylate oxygen onto the carbonyl carbon of the ketone. This process is often catalyzed by acid or base. researchgate.net The equilibrium between the open-chain keto acid and the closed-ring lactol form can be influenced by factors such as solvent and substitution. psu.edu The product of such a cyclization is a cyclic hemiacetal, often referred to as a lactol. This structure can exist in equilibrium with the open-chain form. psu.edu Dehydration of the lactol can lead to the formation of an unsaturated lactone.
Examination of Cation Radical Intermediates in Reactions
Under certain conditions, such as photoinduced electron transfer or electrochemical oxidation, this compound can form radical cation intermediates. iaea.org The aromatic ring is susceptible to single-electron transfer (SET) to form an aromatic radical cation. scispace.com These intermediates are highly reactive and can undergo a variety of subsequent reactions. scispace.com
Visible-light photoredox catalysis is a modern platform for the mild generation of such radical cations. nih.govacs.org The resulting aromatic radical cation can undergo reactions such as C-H bond cleavage at the benzylic position. scispace.com The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring. chemistrysteps.commasterorganicchemistry.comucalgary.ca This pathway opens up possibilities for C-H functionalization at the 3-methyl group.
Alternatively, the ketone functionality can be involved in the formation of ketyl radicals through single-electron reduction. These radical intermediates are pivotal in C-C bond formation strategies.
Proton Transfer Mechanisms in Related Systems
Proton transfer is a fundamental step in many of the reactions involving this compound. It is central to the acid-base catalysis of both nucleophilic addition and intramolecular cyclization.
Perhaps most significantly, proton transfer is the key process in keto-enol tautomerism. libretexts.orglibretexts.orgwikipedia.org In the presence of an acid or a base, ketones with α-hydrogens can exist in equilibrium with their enol tautomer. wikipedia.orglibretexts.orglibretexts.org This tautomerization involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond. wikipedia.org
Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated, increasing the acidity of the α-hydrogen. A weak base (like water) then removes the α-proton to form the enol. libretexts.orglibretexts.org
Base-Catalyzed Enolization: A base removes an α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol. libretexts.orglibretexts.orgchemistrysteps.com
The formation of the enol or enolate intermediate is crucial as it transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon, enabling a different set of reactions, such as alkylation or aldol-type condensations.
Spectroscopic and Structural Elucidation Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR and the chemical shifts in ¹³C NMR spectra, a complete picture of the molecular structure can be assembled.
Although specific experimental NMR data for 5-(3-Methylphenyl)-5-oxovaleric acid is not widely available in public databases, the expected spectral features can be predicted based on its structure.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum would be anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 3-methylphenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns indicative of their substitution. The methyl group on the aromatic ring would present as a singlet around 2.4 ppm. The aliphatic protons of the valeric acid chain would resonate further upfield. The methylene (B1212753) protons adjacent to the ketone (C4) would likely appear around 3.0-3.2 ppm, while those next to the carboxylic acid (C2) would be expected around 2.5 ppm. The central methylene protons (C3) would likely be observed in the 1.9-2.2 ppm range. The carboxylic acid proton, if observable, would be a broad singlet far downfield.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C'2, C'4, C'5, C'6) | 7.0 - 8.0 | Multiplets | 4H |
| -CH₂- (C4) | 3.0 - 3.2 | Triplet | 2H |
| -CH₂- (C2) | 2.5 - 2.6 | Triplet | 2H |
| Ar-CH₃ | ~2.4 | Singlet | 3H |
| -CH₂- (C3) | 1.9 - 2.2 | Multiplet | 2H |
| -COOH | > 10.0 | Broad Singlet | 1H |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid would be the most downfield, typically above 170 ppm. The aromatic carbons would resonate in the 120-140 ppm range. The aliphatic carbons of the valeric acid chain and the aromatic methyl group would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Ketone, C5) | 195 - 205 |
| C=O (Carboxylic Acid, C1) | 170 - 180 |
| Aromatic (C'1-C'6) | 120 - 140 |
| -CH₂- (C4) | 35 - 45 |
| -CH₂- (C2) | 30 - 40 |
| -CH₂- (C3) | 20 - 30 |
| Ar-CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group. Within this region, the C-H stretching of the aromatic and aliphatic parts would also be present. Two strong, sharp peaks would be anticipated in the carbonyl region: one around 1710 cm⁻¹ for the carboxylic acid C=O stretch and another around 1685 cm⁻¹ for the aryl ketone C=O stretch.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, medium |
| C-H (Aliphatic) | 2850 - 3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=O (Ketone) | 1680 - 1700 | Strong, sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The molecular formula for this compound is C₁₂H₁₄O₃. The expected monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) that corresponds very closely to the calculated exact mass, thereby confirming the elemental composition.
Interactive Data Table: Calculated Mass Data
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Nominal Mass | 206 amu |
| Monoisotopic Mass | 206.0943 Da |
| [M+H]⁺ | 207.1016 Da |
| [M+Na]⁺ | 229.0835 Da |
| [M-H]⁻ | 205.0870 Da |
Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for analyzing complex mixtures, identifying unknown components, and quantifying known ones.
In the context of the synthesis of this compound, GC/MS would be an invaluable tool for monitoring the progress of the reaction. Aliquots of the reaction mixture could be analyzed to identify the starting materials, intermediates, byproducts, and the final product. The retention time from the GC would help in separating the components, and the mass spectrum of each separated component would provide a "fingerprint" for its identification. For the analysis of a carboxylic acid like this compound, derivatization to a more volatile ester form (e.g., a methyl or trimethylsilyl (B98337) ester) is often performed prior to GC/MS analysis to improve its chromatographic behavior.
X-ray Diffraction Studies for Crystalline State Structure
For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous proof of its structure. It would reveal the conformation of the valeric acid chain, the orientation of the 3-methylphenyl group relative to the rest of the molecule, and the intermolecular interactions, such as hydrogen bonding through the carboxylic acid groups, that dictate the crystal packing. However, obtaining crystals of sufficient quality for X-ray diffraction can be a challenging step, and currently, there are no publicly available crystal structures for this compound.
Theoretical and Computational Chemistry Studies of 5 3 Methylphenyl 5 Oxovaleric Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure and properties of molecules by calculating the electron density rather than the complex many-electron wavefunction.
For 5-(3-Methylphenyl)-5-oxovaleric acid, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to obtain a detailed picture of its electronic landscape. Key properties derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound (Note: This table is for illustrative purposes to show the type of data generated from DFT calculations.)
| Property | Value | Unit |
| Total Energy | -728.123 | Hartrees |
| EHOMO | -6.45 | eV |
| ELUMO | -1.21 | eV |
| HOMO-LUMO Gap (ΔE) | 5.24 | eV |
| Dipole Moment (μ) | 3.15 | Debye |
Ab Initio Methods for Energetics and Conformational Analysis
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide highly accurate energy calculations.
The structural flexibility of this compound arises from the rotation around several single bonds: the C-C bonds in the valeric acid chain and the bond connecting the phenyl ring to the carbonyl group. A thorough conformational analysis using ab initio methods would involve systematically rotating these bonds to map the potential energy surface and identify all stable conformers (local minima). The results would reveal the most stable, lowest-energy conformation of the molecule in the gas phase and the energy barriers between different conformers. This information is critical for understanding how the molecule's shape influences its physical properties and biological interactions.
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table illustrates the typical output of a conformational analysis. Energies are relative to the most stable conformer.)
| Conformer | Description | Relative Energy (ΔE) |
| Conf-1 | Extended chain, planar phenyl | 0.00 kcal/mol |
| Conf-2 | Folded chain, planar phenyl | +1.85 kcal/mol |
| Conf-3 | Extended chain, twisted phenyl | +3.21 kcal/mol |
Solvent Effects on Molecular Conformation and Reactivity using Continuum Models
Chemical reactions are most often carried out in solution, where the solvent can significantly influence the structure, stability, and reactivity of molecules. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods to account for these effects.
These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. By applying such a model to this compound, one could predict how its conformation and electronic properties change in different solvents. For instance, polar solvents would be expected to stabilize more polar conformers and could influence the acidity of the carboxylic acid group. These calculations are essential for bridging the gap between theoretical gas-phase predictions and real-world experimental conditions. Studies on similar molecules have shown that polar solvents can stabilize keto tautomers over enol forms due to the higher polarity of the keto isomer. orientjchem.org
Analysis of Tautomeric Equilibria in Chemically Related Structures
Tautomerism is the chemical equilibrium between two or more interconvertible structural isomers. The carbonyl group in this compound makes it susceptible to keto-enol tautomerism, where a proton migrates from the alpha-carbon to the carbonyl oxygen, forming an enol.
While the keto form of simple ketones is generally much more stable, the equilibrium can be influenced by factors like solvent and intramolecular hydrogen bonding. researchgate.net Computational studies on related β-dicarbonyl compounds, like acetylacetone, have extensively used DFT to calculate the geometries and relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion. researchgate.netsemanticscholar.org For this compound, theoretical calculations would likely confirm the overwhelming predominance of the keto tautomer. However, these methods could precisely quantify the energy difference (ΔG) between the tautomers, providing a measure of the equilibrium constant. The calculations would also model the transition state for the proton transfer, revealing the activation energy for the tautomerization process. bohrium.com
Predictive Modeling of Reactivity via Quantum Chemical Descriptors
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. mdpi.com These descriptors, often calculated using DFT, provide a conceptual framework for understanding and predicting chemical behavior. acs.org
For this compound, several descriptors would be relevant.
Chemical Hardness (η) and Softness (S) : Calculated from the HOMO-LUMO energies, these describe the molecule's resistance to changes in its electron distribution.
Electronegativity (χ) : Measures the molecule's ability to attract electrons.
Electrophilicity Index (ω) : A global reactivity index that quantifies the propensity of a species to accept electrons. nih.gov
Fukui Functions : These descriptors identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
By calculating these descriptors, one could predict that the carbonyl carbon is the primary electrophilic site, while the carboxylic acid proton is the most acidic site. These predictions can be invaluable for understanding the molecule's reaction mechanisms. researchgate.net
Synthesis and Chemical Reactivity of Structural Analogues and Derivatives
Fluorinated Analogues, e.g., 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid
The synthesis of fluorinated analogues such as 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid typically involves a Friedel-Crafts acylation reaction. In this process, 2-fluorotoluene (B1218778) is acylated with 3-methylglutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine atom, being an ortho, para-directing deactivator, and the methyl group, an ortho, para-directing activator, guide the acylation to the position para to the methyl group and ortho to the fluorine atom.
The chemical reactivity of this analogue is influenced by the strong electron-withdrawing nature of the fluorine atom. This can affect the reactivity of the ketone's carbonyl group and the aromatic ring in subsequent reactions. For instance, the fluorine substituent can enhance the binding affinity of the molecule to certain biological targets. Reactions involving the aromatic ring, such as nucleophilic aromatic substitution, are also possible, where the fluorine atom could be displaced by a suitable nucleophile under specific conditions.
Table 1: Synthesis and Properties of 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid
| Property | Value |
|---|---|
| IUPAC Name | 5-(4-fluoro-3-methylphenyl)-3-methyl-5-oxopentanoic acid |
| Molecular Formula | C₁₃H₁₅FO₃ |
| Molecular Weight | 238.26 g/mol |
| Typical Synthesis | Friedel-Crafts acylation of 2-fluorotoluene with 3-methylglutaric anhydride |
| Key Reactivity | Influenced by the electron-withdrawing fluorine atom, potential for nucleophilic aromatic substitution. |
Chlorinated Analogues, e.g., 5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxopentanoic acid
The synthesis of chlorinated analogues like 5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxopentanoic acid follows a similar Friedel-Crafts acylation pathway. The starting material, 2-chlorotoluene (B165313), is reacted with 3-methylglutaric anhydride. The chloro group is a deactivating, ortho, para-director, which, along with the activating methyl group, directs the incoming acyl group.
Table 2: Synthesis and Properties of 5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxopentanoic acid
| Property | Value |
|---|---|
| IUPAC Name | 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxopentanoic acid |
| CAS Number | 845781-51-3 |
| Molecular Formula | C₁₃H₁₅ClO₃ |
| Molecular Weight | 254.71 g/mol |
| Typical Synthesis | Friedel-Crafts acylation of 2-chlorotoluene with 3-methylglutaric anhydride |
| Key Reactivity | Potential for substitution of the chlorine atom, electronic properties influenced by the chloro group. |
Methyl-Substituted Analogues, e.g., 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid
The synthesis of 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid is achieved through the Friedel-Crafts acylation of toluene (B28343) with 3-methylglutaric anhydride. The methyl group on the toluene ring is an activating group that directs the acylation primarily to the para position due to steric hindrance at the ortho positions.
The reactivity of this analogue is characterized by the presence of two methyl groups. The methyl group on the phenyl ring can undergo oxidation to a carboxylic acid under strong oxidizing conditions. The ketone group can be reduced to an alcohol. Furthermore, the aromatic ring itself can participate in further electrophilic aromatic substitution reactions, with the existing substituents directing the position of the new group.
Table 3: Synthesis and Properties of 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid
| Property | Value |
|---|---|
| IUPAC Name | 3-Methyl-5-(3-methylphenyl)-5-oxovaleric acid |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Typical Synthesis | Friedel-Crafts acylation of toluene with 3-methylglutaric anhydride |
| Key Reactivity | Oxidation of the aromatic methyl group, reduction of the ketone, and further electrophilic aromatic substitution. |
Methoxy-Substituted Analogues, e.g., 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid
The synthesis of methoxy-substituted analogues such as 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid involves the Friedel-Crafts acylation of 2-methylanisole (B146520). The methoxy (B1213986) group is a strong activating, ortho, para-director, while the methyl group is also an activating ortho, para-director. This combination of directing effects strongly favors acylation at the position para to the methyl group and ortho to the methoxy group.
The methoxy group significantly influences the chemical reactivity of the molecule. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methoxy group can also be cleaved to a hydroxyl group using reagents like boron tribromide.
Table 4: Synthesis and Properties of 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid
| Property | Value |
|---|---|
| IUPAC Name | 5-(4-methoxy-3-methylphenyl)-5-oxovaleric acid |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Typical Synthesis | Friedel-Crafts acylation of 2-methylanisole with glutaric anhydride |
| Key Reactivity | Increased reactivity towards electrophilic aromatic substitution, potential for ether cleavage. |
Sterically Modified Derivatives, e.g., 5-(3-bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid
The synthesis of sterically modified derivatives like 5-(3-bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid is accomplished through the Friedel-Crafts acylation of 2-bromotoluene (B146081) with 3,3-dimethylglutaric anhydride. The bromo group is a deactivating ortho, para-director, and the methyl group is an activating ortho, para-director, guiding the acylation.
The bulky 3,3-dimethylpentanoic acid chain introduces significant steric hindrance, which can influence the molecule's conformation and its interactions with other molecules. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions.
Table 5: Synthesis and Properties of 5-(3-bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid
| Property | Value |
|---|---|
| IUPAC Name | 5-(3-bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid |
| Molecular Formula | C₁₄H₁₇BrO₃ |
| Molecular Weight | 313.19 g/mol |
| Typical Synthesis | Friedel-Crafts acylation of 2-bromotoluene with 3,3-dimethylglutaric anhydride |
| Key Reactivity | Steric effects from the dimethylpentanoic chain, potential for cross-coupling reactions at the bromine position. |
Influence of Substituents on Reaction Regioselectivity and Yield
Regioselectivity:
Activating Groups: Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com They direct the incoming acyl group to the ortho and para positions. alexandonian.comnumberanalytics.com The strong activating effect of a methoxy group generally leads to high regioselectivity. acs.org
Deactivating Groups: Electron-withdrawing groups (EWGs) such as fluoro (-F), chloro (-Cl), and bromo (-Br) decrease the ring's electron density, making it less reactive. numberanalytics.com While they slow down the reaction, they still direct the incoming electrophile to the ortho and para positions. alexandonian.com
Steric Hindrance: Bulky substituents on either the aromatic ring or the acylating agent can hinder attack at the ortho position, favoring para substitution. numberanalytics.comstackexchange.com Similarly, bulky groups on the valeric acid chain, like the gem-dimethyl groups, can influence the approach of the reactants.
Yield:
Activating Groups: The presence of activating groups generally leads to higher reaction rates and yields because they stabilize the carbocation intermediate formed during the electrophilic attack. alexandonian.comresearchgate.net
Deactivating Groups: Deactivating groups slow down the reaction, which can lead to lower yields or require more forcing reaction conditions (e.g., higher temperatures or stronger Lewis acids). alexandonian.comnumberanalytics.com Strongly deactivated rings may not undergo Friedel-Crafts acylation at all. libretexts.org
Table 6: General Influence of Substituents on Friedel-Crafts Acylation
| Substituent | Electronic Effect | Directing Effect | Effect on Yield |
|---|---|---|---|
| -F, -Cl, -Br | Electron-withdrawing (deactivating) | ortho, para | Decreases |
| -CH₃ | Electron-donating (activating) | ortho, para | Increases |
| -OCH₃ | Strongly electron-donating (activating) | ortho, para | Strongly Increases |
This systematic analysis of variously substituted analogues of 5-(3-Methylphenyl)-5-oxovaleric acid highlights the predictable yet powerful influence of substituent effects on the synthesis and potential reactivity of these compounds, providing a foundational understanding for further chemical exploration and application.
Applications As Key Building Blocks in Advanced Organic Synthesis
Role in the Synthesis of Complex Organic Scaffolds
The bifunctional nature of 5-(3-Methylphenyl)-5-oxovaleric acid makes it an attractive starting material for the synthesis of a diverse range of complex organic scaffolds, particularly heterocyclic systems. The presence of both a ketone and a carboxylic acid allows for a variety of intramolecular and intermolecular cyclization reactions.
The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling subsequent reactions. The ketone carbonyl group is susceptible to nucleophilic attack and can participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations. The aromatic ring can also be functionalized through electrophilic aromatic substitution, further increasing the molecular complexity.
For instance, condensation of the ketone with hydrazines or substituted hydrazines could lead to the formation of various nitrogen-containing heterocyclic scaffolds, such as pyridazinones and related structures. Intramolecular Friedel-Crafts acylation, by activating the carboxylic acid, could potentially lead to the formation of fused polycyclic aromatic systems.
A hypothetical reaction scheme illustrating the potential of this compound in scaffold synthesis is presented below:
| Starting Material | Reagents and Conditions | Potential Scaffold |
| This compound | 1. SOCl₂ 2. AlCl₃ | Fused tetracyclic ketone |
| This compound | Hydrazine hydrate, Ethanol (B145695), Reflux | Dihydropyridazinone derivative |
| This compound | Malononitrile, Piperidine, Toluene (B28343), Reflux | Substituted pyridine derivative |
This table represents a hypothetical illustration of potential synthetic pathways and is not based on published experimental data for this specific compound.
Intermediates in Catalytic Process Development
In the development of new catalytic processes, molecules with specific functionalities can serve as crucial intermediates or ligands for metal catalysts. The structure of this compound offers several possibilities in this regard.
The carboxylic acid group can act as an anchoring point for immobilization onto a solid support, which is a key strategy in creating heterogeneous catalysts that are easily separable from the reaction mixture. Furthermore, the keto-acid functionality could be elaborated into chiral ligands for asymmetric catalysis. For example, reduction of the ketone to a hydroxyl group, followed by esterification or amidation with a chiral auxiliary, could generate a library of potential ligands for screening in various asymmetric transformations.
While specific studies detailing the use of this compound as a catalytic intermediate are not prominent, its functional handles are analogous to those used in the development of catalysts for reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.
Precursors for the Construction of Modified Pentanoic Acid Systems
Pentanoic acid derivatives are prevalent in a wide array of biologically active molecules and natural products. This compound serves as a valuable precursor for the synthesis of structurally diverse and modified pentanoic acid systems.
The existing pentanoic acid backbone can be systematically altered at multiple positions. The ketone at the 5-position can be stereoselectively reduced to a hydroxyl group, introducing a chiral center. This alcohol can then be further functionalized. The carbon chain itself can be modified through reactions at the alpha-carbon to the carboxylic acid or the ketone.
For example, asymmetric reduction of the ketone would provide access to enantiomerically enriched 5-hydroxy-5-(3-methylphenyl)pentanoic acid. This chiral building block could then be incorporated into more complex target molecules.
Below is an illustrative table of potential modifications to the pentanoic acid system derived from this compound:
| Modification Strategy | Reagents | Resulting Structure |
| Asymmetric Reduction of Ketone | Chiral borane reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) | (R)-5-Hydroxy-5-(3-methylphenyl)pentanoic acid |
| Alpha-Bromination | N-Bromosuccinimide, HBr | 2-Bromo-5-(3-methylphenyl)-5-oxovaleric acid |
| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 4-(3-Methylbenzoyl)oxybutanoic acid |
This table provides hypothetical examples of synthetic modifications and does not represent experimentally verified outcomes for this specific compound.
Utility in Combinatorial Organic Synthesis Strategies
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery and materials science. The structural features of this compound make it a suitable scaffold for combinatorial library synthesis.
The carboxylic acid provides a convenient handle for attachment to a solid-phase resin, a common strategy in combinatorial synthesis that simplifies purification. Once immobilized, the ketone and the aromatic ring can be subjected to a variety of reactions with a diverse set of building blocks.
For example, a split-and-pool synthesis strategy could be employed. The resin-bound acid could be divided into multiple portions, and the ketone on each portion could be reacted with a different amine via reductive amination. The portions could then be combined and split again for another diversification step, such as functionalization of the aromatic ring. This approach could rapidly generate a large library of compounds based on the 5-(3-methylphenyl)pentanoic acid scaffold.
An example of a potential combinatorial library design is outlined below:
| Scaffold (Immobilized) | Diversification Point 1 (Reagent Set A) | Diversification Point 2 (Reagent Set B) |
| Resin-bound this compound | Reductive amination with 20 different primary amines | Suzuki coupling on a brominated aromatic ring with 10 different boronic acids |
This hypothetical two-step diversification would result in a library of 200 unique compounds.
Future Research Directions and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry principles is a major driver in the evolution of synthetic strategies for compounds like 5-(3-Methylphenyl)-5-oxovaleric acid. rsc.orgresearchgate.netmdpi.com Key areas of focus include the reduction of waste, the use of less hazardous reagents, and the improvement of energy efficiency. nih.gov
Key Research Thrusts:
Solvent-Free and Alternative Solvent Systems: Research is increasingly focused on minimizing or eliminating the use of conventional organic solvents, which are often volatile and toxic. mdpi.com Solvent-free reaction conditions, where the reactants themselves act as the solvent, are being explored. mdpi.com Additionally, the use of greener solvents, such as ionic liquids or deep eutectic solvents, is being investigated to reduce the environmental impact of the synthesis.
Bio-based Feedstocks: A long-term goal in sustainable synthesis is the utilization of renewable resources. Research into the conversion of biomass-derived platform molecules into valuable chemical intermediates is an active area. bath.ac.uk For instance, the development of pathways to produce glutaric acid or its derivatives from renewable sources would significantly enhance the sustainability of this compound synthesis.
Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are being prioritized. This involves designing reactions that minimize the formation of byproducts.
| Sustainable Approach | Description | Potential Impact on this compound Synthesis |
| Use of Greener Solvents | Replacing traditional volatile organic compounds with less hazardous alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and improved worker safety. |
| Catalytic Methods | Employing catalysts to enable reactions with higher efficiency and selectivity, reducing the need for stoichiometric reagents. | Lower waste generation and potential for catalyst recycling. |
| Renewable Feedstocks | Utilizing biomass-derived starting materials in place of petrochemicals. | Reduced carbon footprint and dependence on fossil fuels. |
Exploration of Novel Catalytic Systems for Transformations
The Friedel-Crafts acylation, central to the synthesis of this compound, is a primary target for catalytic innovation. The goal is to move from classical stoichiometric Lewis acids to more sustainable catalytic systems. organic-chemistry.orgsigmaaldrich.com
Emerging Catalytic Strategies:
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, clays, and heteropoly acids, offer significant advantages over traditional homogeneous catalysts like aluminum chloride. scispace.com They are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and recycled, which is both economically and environmentally beneficial. scispace.com Research in this area focuses on developing catalysts with tailored acidity and porosity to maximize the yield and regioselectivity of the acylation of toluene (B28343).
Brønsted Acid Catalysis: Strong Brønsted acids are also being explored as catalysts for Friedel-Crafts type reactions. rsc.orgmdpi.com These can offer an alternative to Lewis acids and may be more resistant to moisture.
Nanocatalysts: The use of nanoscale catalysts is a burgeoning field. Nanomaterials can exhibit unique catalytic properties due to their high surface-area-to-volume ratio and quantum effects. acs.org For the synthesis of aryl ketones, nanocatalysts could offer higher activity and selectivity under milder reaction conditions. acs.org
| Catalyst Type | Advantages | Challenges |
| Heteropoly Acids | High acidity, thermal stability, and potential for reuse. scispace.com | Can be soluble in polar reaction media, complicating separation. |
| Zeolites | Shape selectivity, thermal stability, and well-defined active sites. | Can suffer from deactivation due to coke formation. |
| Nanocatalysts | High surface area and potentially enhanced reactivity. acs.org | Agglomeration can lead to loss of activity; separation can be challenging. |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is a transformative technology in chemical synthesis. zenodo.orgnih.gov Its integration with automated systems offers the potential for highly efficient, controlled, and scalable production of this compound.
Advantages of Flow Chemistry and Automation:
Enhanced Safety and Control: The small reaction volumes in flow reactors allow for better temperature and pressure control, minimizing the risk of runaway reactions.
Improved Efficiency and Yield: Precise control over reaction parameters, such as residence time, temperature, and stoichiometry, can lead to higher yields and purities.
Scalability: Scaling up a reaction in a flow system is often simpler than in batch production, as it can be achieved by running the system for a longer duration or by using parallel reactors.
Automation and High-Throughput Experimentation: Automated flow systems can be programmed to perform a large number of experiments with varying parameters, accelerating reaction optimization.
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small channel dimensions. |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward by extending run time or parallelization. |
Advanced Characterization Techniques for Reaction Monitoring
To fully realize the benefits of modern synthetic methodologies, advanced analytical techniques for real-time reaction monitoring are crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.netnih.gov
In-situ Monitoring Techniques:
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. This provides valuable kinetic data and allows for precise determination of reaction endpoints.
Chromatographic Techniques: Online high-performance liquid chromatography (HPLC) can be integrated into a reaction setup to provide detailed information on the composition of the reaction mixture, including the formation of impurities.
Calorimetry: Reaction calorimetry measures the heat generated or absorbed during a chemical reaction, providing insights into reaction kinetics and thermodynamics, which is crucial for ensuring process safety.
The application of these advanced characterization techniques will enable a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, facilitating the development of more robust and efficient manufacturing processes. youtube.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(3-Methylphenyl)-5-oxovaleric acid, and how can purity be ensured?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation of 3-methylbenzene with an acyl chloride, followed by oxidation of intermediate esters to the carboxylic acid. For example, ethyl esters of analogous compounds (e.g., Ethyl 5-(3-methoxyphenyl)-5-oxovalerate) are oxidized using KMnO₄ or CrO₃ under acidic conditions . Purification involves recrystallization or chromatography. Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and aliphatic chain (e.g., δ ~2.3 ppm for methyl groups, δ ~7.3 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 220.26 g/mol for C₁₃H₁₆O₃) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) groups .
Q. How does this compound interact with biological targets in preliminary studies?
- Methodology : In vitro assays using enzyme inhibition models (e.g., acetylcholinesterase or kinases) show competitive inhibition with IC₅₀ values in the micromolar range. Mechanisms are probed via kinetic assays (Lineweaver-Burk plots) and molecular docking to identify binding interactions with active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound derivatives?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) in Friedel-Crafts steps to enhance regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DCM, THF) for acylation efficiency .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and reaction time .
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
- Methodology :
- Comparative SAR Studies : Evaluate substituent effects (e.g., 3-methyl vs. 3,4-dimethylphenyl groups) on bioactivity using standardized assays .
- Metabolic Stability Tests : Incubate compounds with liver microsomes to assess pharmacokinetic differences .
- Computational Modeling : MD simulations to compare binding free energies with target proteins .
Q. How can researchers design enzyme inhibition studies to elucidate the neuroprotective potential of this compound?
- Methodology :
- In Vitro Neuroprotection Models : Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂), measuring viability via MTT assays .
- Target Identification : CRISPR-Cas9 knockouts of suspected targets (e.g., Nrf2 pathway proteins) to confirm mechanistic pathways .
- Structural Analysis : Co-crystallize the compound with enzymes (e.g., HDACs) for X-ray diffraction studies .
Q. What experimental approaches validate regioselectivity in electrophilic substitution reactions of the 3-methylphenyl group?
- Methodology :
- Isotopic Labeling : Use ¹³C-labeled reagents to track substitution patterns in NMR .
- DFT Calculations : Predict preferred substitution sites (ortho/meta/para) based on electron density maps .
- Kinetic Studies : Compare reaction rates with competing substituents (e.g., 3-methyl vs. 4-methoxyphenyl) .
Q. How can researchers address discrepancies in analytical data for impurities in synthesized batches?
- Methodology :
- LC-MS/MS : Identify trace impurities (e.g., unreacted esters or oxidized byproducts) .
- Spiking Experiments : Add known impurities to confirm retention times and MS profiles .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
